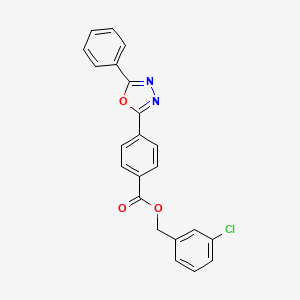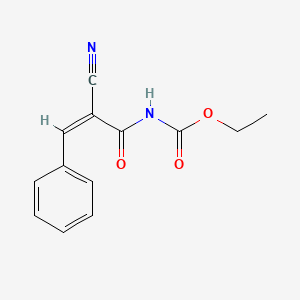![molecular formula C15H14N4O2 B4687671 3,6-dimethyl-N-(3-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4687671.png)
3,6-dimethyl-N-(3-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Vue d'ensemble
Description
The compound belongs to the broader class of isoxazolopyridines, molecules known for their complex synthesis routes, intriguing molecular structures, and versatile chemical reactions and properties. Research into this category of compounds reveals their potential across various scientific domains due to their unique chemical and physical properties.
Synthesis Analysis
Isoxazolopyridines, including the specified compound, are synthesized through multiple methods, including condensation reactions involving α-(N′-Hydroxyamidino)acetohydroxamic acid and other precursors to yield derivatives like 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid. These compounds are further processed through acetylation, benzoylation, and bromination to produce isoxazolo[3,4-b]pyridin-3(1H)-ones and isoxazolo[5,4-b]-pyridin-3(2H)-one derivatives (Khan & Rafla, 1975).
Molecular Structure Analysis
The molecular structure of isoxazolopyridine derivatives has been extensively studied. For instance, the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives highlight the monoclinic system in their crystalline state, providing insights into the tautomeric forms these compounds can exist in (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving isoxazolopyridine derivatives are diverse, including Friedlander condensation to synthesize tetrasubstituted derivatives with significant antiproliferative activity. These reactions are facilitated by catalysts such as ZnCl2, demonstrating the compounds' reactivity and potential for creating biologically active molecules (Poręba & Wietrzyk, 2012).
Physical Properties Analysis
The physical properties of isoxazolopyridine derivatives, including the subject compound, are characterized by their solubility in polar solvents, which is crucial for their application in various domains. These properties are determined through methods like FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity in nucleophilic substitution reactions and the ability to undergo various condensations and cycloadditions, underscore their utility in synthesizing a wide array of derivatives with potential applications in materials science and medicinal chemistry. Their versatility is also evident in the synthesis of polymers containing pyridyl moieties, highlighting the chemical diversity and utility of isoxazolopyridine derivatives (Shiina et al., 2008).
Orientations Futures
Pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine, and their effectiveness in various biological activities . Future research may focus on the synthesis and characterization of new pyridine derivatives, and the exploration of their biological activities .
Mécanisme D'action
Target of Action
It is known that many drugs with structural similarity to dna bases such as adenine and guanine, which is a characteristic of fused pyridine derivatives, are effective against various diseases .
Mode of Action
The structural similarity of many drugs, especially antiviral and anticancer ones, with dna bases such as adenine and guanine is a key factor to explain their effectiveness .
Biochemical Pathways
Fused pyridine derivatives are known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Pharmacokinetics
The positive contribution of fused pyridine derivatives to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties may influence the bioavailability of the compound .
Result of Action
Substances with similar structures have been found to have antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Action Environment
The stability of similar compounds can be influenced by factors such as air and moisture .
Propriétés
IUPAC Name |
3,6-dimethyl-N-(3-methylpyridin-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-5-4-6-16-13(8)18-14(20)11-7-9(2)17-15-12(11)10(3)19-21-15/h4-7H,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBIKXOOCWJAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4687598.png)
![propyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4687609.png)
![ethyl (2-methoxydibenzo[b,d]furan-3-yl)carbamate](/img/structure/B4687615.png)
![3-[5-(4-nitrophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4687636.png)
![N-(4-ethylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4687640.png)

![3-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4687658.png)


![3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4687692.png)

![methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4687716.png)
